Prolixin

Dopamine D2 Receptor Radioligand Binding Antipsychotic Potency

Select Fluphenazine dihydrochloride (CAS 146-56-5) when your research demands a prototypical high-potency D2 antagonist. Unlike low-potency phenothiazines (e.g., chlorpromazine), its high D2 affinity (<20 nM) delivers a pronounced extrapyramidal symptom (EPS) signature, making it the gold-standard positive control for evaluating atypical antipsychotic candidates. The hydrochloride salt ensures precise dosing in vitro/vivo, while the well-defined pharmacokinetic profile of its decanoate prodrug serves as a critical benchmark for novel long-acting injectable (LAI) delivery systems. Procure this essential tool compound for receptor-binding studies, neurological tolerability assays, and formulation development.

Molecular Formula C22H27ClF3N3OS
Molecular Weight 474.0 g/mol
CAS No. 146-56-5
Cat. No. B195928
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameProlixin
CAS146-56-5
Synonyms4-[3-[2-(Trifluoromethyl)-10H-phenothiazin-10-yl]propyl]-1-piperazineethanol Dihydrochloride; Anatensol; Dapotum; Flufenazin; Tensofin; Permitil hydrochloride; Prolinate; Prolixin; Siqualone; Squibb 4918; Trancin; Valamina; Fluphenazine Decanoate EP Impurity B DiHCl
Molecular FormulaC22H27ClF3N3OS
Molecular Weight474.0 g/mol
Structural Identifiers
SMILESC1CN(CCN1CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F)CCO.Cl
InChIInChI=1S/C22H26F3N3OS.ClH/c23-22(24,25)17-6-7-21-19(16-17)28(18-4-1-2-5-20(18)30-21)9-3-8-26-10-12-27(13-11-26)14-15-29;/h1-2,4-7,16,29H,3,8-15H2;1H
InChIKeyCUXQPMGPJPHNFO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 125 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite to Off-White Solid
SolubilitySoluble to 38mg/mL in DMSO
StorageStore in a cool and dry place and at 0 - 4℃ for short term (days to weeks) or -77℃ for long term (months to years).

Prolixin (Fluphenazine Hydrochloride, CAS 146-56-5) for Antipsychotic Research and Formulation Development


Prolixin (fluphenazine dihydrochloride, CAS 146-56-5) is a high-potency typical antipsychotic belonging to the phenothiazine class [1]. It functions primarily as a potent antagonist of postsynaptic dopamine D2 receptors in the mesolimbic, nigrostriatal, and tuberoinfundibular pathways [2]. Fluphenazine also exhibits inhibitory activity at dopamine D1 receptors and histamine H1 receptors [3]. It is available in multiple formulations, including an oral hydrochloride salt and a long-acting injectable (LAI) decanoate ester prodrug, the latter being designed to ensure continuous drug exposure and improve medication adherence in chronic schizophrenia [4]. Fluphenazine's high D2 receptor affinity is a key characteristic distinguishing it from low-potency phenothiazines like chlorpromazine [5].

Why Generic Substitution of Fluphenazine is Scientifically Invalid Without Rigorous Comparator Analysis


Substituting fluphenazine with another typical antipsychotic, such as haloperidol or chlorpromazine, without careful consideration is scientifically unsound due to significant differences in receptor binding profiles, pharmacokinetics, and adverse effect profiles that directly impact therapeutic outcomes [1]. Fluphenazine is a high-potency D2 antagonist, which confers a distinct side effect burden characterized by a higher incidence of extrapyramidal symptoms (EPS) compared to low-potency agents like chlorpromazine, which instead cause more sedation and autonomic side effects [2]. Furthermore, the long-acting injectable formulation, fluphenazine decanoate, possesses unique pharmacokinetic properties, including its prodrug hydrolysis rate and oil-based vehicle, which dictate a specific dosing interval and cannot be assumed for other LAI antipsychotics [3]. The following sections provide quantitative, comparator-based evidence that clarifies exactly where fluphenazine differs from its closest analogs, enabling informed scientific selection and procurement.

Quantitative Comparative Evidence Guide for Prolixin (Fluphenazine) Selection vs. Haloperidol and Chlorpromazine


Superior D2 Receptor Affinity of Fluphenazine vs. Low-Potency Antipsychotics

Fluphenazine exhibits a high affinity for dopamine D2 receptors, with a binding affinity in the low nanomolar range (<20 nM), which is characteristic of high-potency typical antipsychotics. This stands in contrast to low-potency agents like chlorpromazine, which require significantly higher doses to achieve comparable D2 occupancy [1]. This difference in D2 affinity is a primary determinant of the distinct clinical profiles of these agents [2].

Dopamine D2 Receptor Radioligand Binding Antipsychotic Potency

Comparative Relapse Prevention Efficacy of Fluphenazine Decanoate vs. Chlorpromazine

In a network meta-analysis of long-term antipsychotic treatment, fluphenazine decanoate demonstrated statistically superior relapse prevention compared to the oral first-generation antipsychotic chlorpromazine [1].

Schizophrenia Relapse Prevention Long-acting Injectable Network Meta-analysis

Comparative Extrapyramidal Symptom (EPS) Burden of Fluphenazine vs. Haloperidol Decanoate

A double-blind, six-month study comparing haloperidol decanoate and fluphenazine decanoate found that patients on haloperidol decanoate required significantly less antiparkinson medication and exhibited fewer extrapyramidal motor symptoms (EPMS) .

Extrapyramidal Symptoms Tolerability Depot Antipsychotics Head-to-Head Trial

Distinct Pharmacokinetic Profiles of Fluphenazine LAI Esters: Decanoate vs. Enanthate

Fluphenazine decanoate and fluphenazine enanthate, while both being ester prodrugs for long-acting injection, exhibit markedly different hydrolysis rates that dictate their duration of action and clinical utility. Fluphenazine enanthate is hydrolyzed significantly faster than the decanoate ester [1]. This key biopharmaceutical difference led to the enanthate formulation being withdrawn from clinical use due to its shorter elimination half-life, while the decanoate remains a standard LAI [1].

Long-Acting Injectable Prodrug Pharmacokinetics Hydrolysis Rate

Defined Research and Procurement Scenarios for Fluphenazine Based on Comparative Evidence


Preclinical Investigation of High-Potency D2 Antagonism

For research models requiring potent and selective dopamine D2 receptor antagonism with minimal off-target activity at 5-HT3 receptors, fluphenazine is a well-characterized tool compound [1]. Its high affinity (<20 nM) for D2 receptors makes it a suitable standard for in vitro and in vivo studies comparing the efficacy and side effect profiles of novel antipsychotic candidates against a prototypical high-potency first-generation agent [1].

Benchmarking Long-Acting Injectable (LAI) Formulation Performance

The fluphenazine decanoate LAI formulation serves as an essential benchmark in the development and pharmacokinetic evaluation of novel long-acting injectable drug delivery systems [2]. Its well-defined ester hydrolysis kinetics in human plasma and distinct absorption profile from an oil-based depot provide a valuable comparator for assessing the release characteristics and duration of action of new prodrug or polymeric microparticle formulations [3].

Clinical Studies on Extrapyramidal Symptom (EPS) Liability

Fluphenazine is a key comparator in clinical research aimed at differentiating the neurological tolerability of new antipsychotics. Its well-documented, dose-dependent propensity to induce extrapyramidal symptoms and elevate prolactin levels makes it a positive control for evaluating the 'atypical' profile of newer agents that claim a lower EPS burden [4]. Direct comparative data with haloperidol decanoate highlight its specific utility in quantifying differences in EPS management requirements .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
Explore Hub


Quote Request

Request a Quote for Prolixin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.